UR778Br -

UR778Br

Catalog Number: EVT-1222222
CAS Number:
Molecular Formula: C20H20BrNO4
Molecular Weight: 418.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

UR778Br was developed through systematic research aimed at creating novel compounds with enhanced biological activity. Its synthesis is often reported in studies focusing on drug development, particularly in the context of cancer therapeutics and antimicrobial agents.

Classification

UR778Br can be classified as an organobromine compound, which indicates the presence of bromine atoms in its structure. It falls within the broader category of halogenated organic compounds, known for their diverse applications in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of UR778Br involves several methodologies, primarily focusing on halogenation reactions.

Methods

  1. Bromination: The primary method for synthesizing UR778Br is through bromination of a suitable precursor compound. This can be achieved using bromine or brominating agents under controlled conditions to ensure selectivity.
  2. Technical Details: The synthesis typically requires:
    • Precise temperature control to facilitate the reaction without decomposing sensitive functional groups.
    • Solvents such as dichloromethane or acetonitrile that can dissolve both reactants and products.
    • Catalysts or additives may be employed to enhance reaction rates and yields.
  3. Yield Optimization: Various parameters, such as reaction time, concentration of reagents, and purification techniques (e.g., column chromatography), are optimized to maximize yield and purity of UR778Br.
Molecular Structure Analysis

Structure

UR778Br has a complex molecular structure that can be represented by its chemical formula. Its structure features a central carbon skeleton with bromine substituents that influence its reactivity and biological properties.

Data

  • Molecular Formula: CxHyBrz (exact composition depends on specific structural details).
  • Molecular Weight: Determined through mass spectrometry during characterization.
  • Structural Analysis Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are commonly used to elucidate the precise arrangement of atoms within UR778Br.
Chemical Reactions Analysis

Reactions

UR778Br participates in various chemical reactions typical for organobromine compounds:

  1. Nucleophilic Substitution Reactions: Due to the presence of bromine, UR778Br can undergo nucleophilic substitution where nucleophiles attack the carbon atom bonded to bromine, leading to the formation of new compounds.
  2. Elimination Reactions: Under certain conditions, UR778Br may also participate in elimination reactions, resulting in the formation of alkenes or alkynes.

Technical Details

  • Reaction conditions (temperature, solvent, concentration) are crucial for controlling the outcome of these reactions.
  • Kinetics studies may be performed to understand the rate at which these reactions occur.
Mechanism of Action

Process

The mechanism of action for UR778Br is primarily investigated in biological systems:

  1. Target Interaction: UR778Br interacts with specific biological targets, potentially including enzymes or receptors involved in disease pathways.
  2. Biochemical Pathways: Upon binding to its target, UR778Br may modulate biochemical pathways that lead to therapeutic effects, such as apoptosis in cancer cells or inhibition of microbial growth.

Data

  • Pharmacodynamics studies provide insights into how UR778Br affects cellular processes.
  • In vitro and in vivo experiments help elucidate its efficacy and safety profiles.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid or powder.
  • Solubility: Solubility characteristics are essential for determining its application; often soluble in organic solvents but poorly soluble in water.

Chemical Properties

  • Stability: The stability of UR778Br under various conditions (light, heat) is critical for storage and application.
  • Reactivity: Reactivity patterns with nucleophiles and electrophiles are significant for predicting its behavior in chemical synthesis and biological interactions.

Relevant Data or Analyses

  • Detailed spectroscopic data (e.g., NMR, IR) confirm structural integrity and purity.
  • Thermal analysis may reveal decomposition temperatures and stability profiles.
Applications

UR778Br has potential applications across various scientific fields:

  1. Pharmaceutical Development: Its unique properties make it a candidate for developing new drugs targeting specific diseases, particularly cancers and infections.
  2. Research Tool: Used in laboratory settings to study mechanisms of action related to organobromine compounds and their effects on biological systems.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing other complex organic molecules due to its reactivity profile.
Introduction to UR778Br in Oncology Research

Acute Myeloid Leukemia (AML) as a Therapeutic Challenge

Acute Myeloid Leukemia (AML) is a genetically heterogeneous hematologic malignancy with over 70 known driver mutations and a 5-year survival rate below 30% in adults. Despite advances like targeted IDH inhibitors, therapeutic efficacy remains limited by relapse (occurring in ~50% of remission patients) and the inability of current treatments to address diverse cytogenetic subtypes uniformly. The "3+7" chemotherapy regimen—combining anthracycline and cytarabine—represents the standard frontline therapy but shows minimal efficacy in one-third of patients due to intrinsic resistance mechanisms. Proteasome inhibitors, effective in multiple myeloma, fail in AML due to compensatory activation of heat shock factor 1 (HSF1) and autophagy pathways that maintain proteostasis and cell survival [5] [6]. Core-binding factor (CBF) leukemias—including t(8;21) and inv(16) subtypes—demonstrate relatively favorable outcomes, yet relapse persists even in these molecularly defined cohorts [8]. This underscores the unmet need for therapies targeting conserved vulnerabilities beyond mutation-specific drivers.

Table 1: Molecular Heterogeneity and Clinical Outcomes in AML Subtypes

SubtypeGenetic AlterationRelapse Rate5-Year Survival
CBF-AMLt(8;21), inv(16)30–40%50–60%
TP53-mutatedTP53 mutations/deletions>80%<10%
FLT3-ITDFLT3 internal tandem duplication50–70%20–30%
Secondary AMLPrior hematologic disorder>70%10–20%

Scaffolding Proteins in Oncogenesis: Role of IQGAP1

IQ motif-containing GTPase-activating protein 1 (IQGAP1) is a 190-kDa scaffolding protein that integrates oncogenic signaling through interactions with >100 binding partners. Its structure comprises five functional domains:

  • Calponin homology domain (CHD): Binds F-actin to regulate cytoskeletal dynamics [7] [9]
  • WW domain: Mediates binding to mitogen-activated protein kinases (MAPK) [9]
  • IQ motifs: Bind calmodulin and receptor tyrosine kinases (e.g., EGFR) [7] [9]
  • GAP-related domain (GRD): Stabilizes active GTP-bound CDC42/RAC1 [4] [9]
  • RasGAP C-terminal domain (RGCT): Facilitates β-catenin interactions [9]

In solid tumors (e.g., hepatocellular carcinoma, breast cancer), IQGAP1 overexpression promotes metastasis by activating:

  • MAPK/ERK signaling: Scaffolds Raf/MEK/ERK kinases to drive proliferation [9]
  • Wnt/β-catenin: Enhances nuclear β-catenin accumulation and epithelial-mesenchymal transition (EMT) [3] [9]
  • PI3K/AKT: Recruits PI3K and PDK1 to amplify survival signals [9]

Critically, IQGAP1 is overexpressed across AML cytogenetic subtypes compared to normal hematopoietic cells. shRNA knockdown suppresses leukemia cell proliferation and clonogenicity, confirming its functional role as an oncogenic scaffold in AML pathogenesis [1] [3].

Table 2: IQGAP1 Domains and Associated Oncogenic Pathways

DomainBinding PartnersCellular FunctionRole in Cancer
CHDF-actinCytoskeletal remodelingCell migration/invasion
WWERK, p38 MAPKKinase cascade activationProliferation/survival
IQCalmodulin, EGFR, PI3KSignal transductionGrowth factor hypersensitivity
GRDCDC42, RAC1 (GTP-bound)GTPase stabilizationMetastasis
RGCTβ-catenin, APCTranscriptional regulationEMT, stemness maintenance

Rationale for Targeting IQGAP1-GRD Domain in Hematologic Malignancies

The GRD domain (residues 1004–1237) is pivotal for IQGAP1’s oncogenic function. Unlike RasGAP domains that accelerate GTP hydrolysis, the GRD lacks a catalytic "arginine finger." Instead, it harbors a conserved threonine (Thr1046) that sterically clashes with the phosphate-binding loop of CDC42/RAC1. This stabilizes GTP-bound active states, sustaining downstream signaling that promotes leukemia cell survival. Structural analysis reveals the GRD shares 31% sequence identity with RasGAP but contains a unique 31-residue insertion (1099–1129 aa) critical for CDC42 binding [4].

UR778Br (C₂₀H₂₀BrNO₄; MW: 418.28 Da) was developed through in silico screening of 212,966 compounds against the IQGAP1-GRD domain. Structure-activity relationship (SAR) optimization yielded a brominated benzopyran derivative with:

  • High binding affinity: Displaces CDC42 from the GRD in vitro
  • Selective cytotoxicity: Inhibits proliferation in AML cell lines (KG1α, MOLM13, THP1) and primary patient-derived AML blasts (IC₅₀: 1.2–3.8 μM)
  • Mechanistic specificity: Induces G₂/M cell cycle arrest and apoptosis (evidenced by PARP cleavage) without affecting normal bone marrow colony formation [1] [2]

UR778Br’s drug-likeness is supported by favorable ADME/T profiles, including aqueous solubility (14 mg/mL in DMSO) and stability in metabolic assays [2]. Its selective anti-leukemic activity stems from disruption of IQGAP1-CDC42 complexes, leading to:

  • Loss of cytoskeletal integrity: Impaired F-actin polymerization
  • Transcriptional dysregulation: Reduced nuclear β-catenin
  • Mitotic defects: Aberrant cytokinesis and G₂/M arrest [1] [4]

Table 3: UR778Br Compound Profile and Preclinical Efficacy

PropertyValueAssay/Model
CAS Number866127-80-2Chemical registry
Molecular FormulaC₂₀H₂₀BrNO₄Elemental analysis
Solubility14 mg/mL in DMSOIn vitro dissolution
AML Cell Line IC₅₀ (72h)1.2–3.8 μMMTT assay
Selectivity Index>10x (vs. normal marrow CFUs)Colony formation assay
Apoptosis InductionCleaved PARP ↑, Caspase-3/7 ↑Western blot, luminescent assay
In Vivo EfficacyDelayed AML progressionXenograft models

Properties

Product Name

UR778Br

IUPAC Name

5-bromo-1-butyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]indol-2-one

Molecular Formula

C20H20BrNO4

Molecular Weight

418.3 g/mol

InChI

InChI=1S/C20H20BrNO4/c1-2-3-10-22-16-9-8-13(21)11-15(16)20(26,19(22)25)12-18(24)14-6-4-5-7-17(14)23/h4-9,11,23,26H,2-3,10,12H2,1H3

InChI Key

JRUXICTUJPRUER-UHFFFAOYSA-N

SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3O)O

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.